molecular formula C12H8BrN B074684 3-bromo-9H-carbazole CAS No. 1592-95-6

3-bromo-9H-carbazole

Cat. No. B074684
CAS RN: 1592-95-6
M. Wt: 246.1 g/mol
InChI Key: LTBWKAYPXIIVPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-9H-carbazole derivatives involves several methods, including direct bromination of N- and C-substituted carbazoles using N-bromosuccinimide or a combination of N-bromosuccinimide and silica gel system in various solvents. These methods yield a variety of bromocarbazoles with detailed characterization by elemental analysis, NMR, and mass spectrometry. Semi-empirical calculations predict the reactivity of these compounds, aligning with experimental results (Ponce et al., 2006).

Molecular Structure Analysis

The molecular structure of 3-bromo-9H-carbazole derivatives, such as 3,6-dibromo-9-(4-bromobenzyl)-9H-carbazole, reveals a nearly planar carbazole ring system with significant dihedral angles between the carbazole planes and attached benzene rings. This structural feature is critical for understanding the compound's electronic and physical properties (Cui, Duan, & Cai, 2009).

Chemical Reactions and Properties

3-Bromo-9H-carbazole serves as a key intermediate in the synthesis of heteroannulated carbazoles, exhibiting potential antitumor activity. This includes reactions with various organic reactants to form novel compounds, such as isoxazolo-, pyrido-, and pyrimido carbazoles, demonstrating the compound's versatility in medicinal chemistry applications (Murali, Sparkes, & Prasad, 2017).

Physical Properties Analysis

The physical properties of 3-bromo-9H-carbazole derivatives, including their crystal structures, are influenced by weak intermolecular interactions such as hydrogen bonding and π-π interactions. These interactions contribute to the compound's stability and solubility, important factors for its practical applications in various scientific domains (He et al., 2009).

Scientific Research Applications

  • Electronic Spectroscopy : 3-bromo-9H-carbazole derivatives have been studied for their UV-absorption and fluorescence, providing insights into their dynamic properties in the lowest excited singlet and triplet states. This research is significant in understanding the photophysical parameters and photo reactivity of these compounds (Ponce et al., 2006).

  • Toxicity Prediction via Molecular Docking : A study on polyhalogenated carbazoles, including 3-bromo-9H-carbazole, utilized molecular docking to assess their potential toxicity and interaction with the human androgen receptor. This research is crucial for understanding the adverse effects of these compounds on human health (Armas & Apodaca, 2022).

  • Microbial Biotransformation : Research has been conducted on the transformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria. This study is important for the development of processes to produce hydroxylated 9H-carbazole metabolites, which have versatile pharmacological applications (Waldau et al., 2009).

  • Electrochromic Polymers : Studies on electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene have included the use of 3-bromo-9H-carbazole. These polymers exhibit high coloration efficiency and stability, suggesting their potential in electrochromic materials (Zhang et al., 2019).

  • Antimicrobial Activities : The synthesis and evaluation of 9H-carbazole derivatives, including those derived from 3-bromo-9H-carbazole, have shown antimicrobial properties. This research contributes to the development of new antimicrobial agents (Salih et al., 2016).

  • Medicinal Chemistry : Various studies have explored the synthesis and biological activities of 9H-carbazole derivatives. These include investigations into their anticancer, antibacterial, and anti-HIV properties, highlighting the significance of 3-bromo-9H-carbazole derivatives in medicinal chemistry (Wen, 2001), (Saturnino et al., 2015), (Tsutsumi et al., 2016).

Safety And Hazards

3-Bromo-9H-carbazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

properties

IUPAC Name

3-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8BrN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWKAYPXIIVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936072
Record name 3-Bromo-9H-carbazole
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Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-9H-carbazole

CAS RN

1592-95-6
Record name 9H-Carbazole, 3-bromo-
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Record name 3-Bromo-9H-carbazole
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Record name 3-bromo-9H-carbazole
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Synthesis routes and methods I

Procedure details

32 g (0.19 mmol) of 9H-carbazole was put into a 2 L Erlenmeyer flask, and then ether acetate (1.2 L) was added thereto so that the 9H-carbazole was dissolved in the ether acetate. To this solution was added 34 g (0.19 mol) of N-bromosuccinimide (NBS), and the mixture was stirred for about 15 hours in the air at room temperature. After the stirring, water was added to the mixture so that the precipitate was dissolved in the mixture. The organic layer of this mixture was washed with water three times and then with a saturated saline solution once. Magnesium sulfate was added so that the organic layer was dried. After the drying, the mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with ether acetate/hexane to give 36 g of a white powdered solid, which was the object of the synthesis, at a yield of 67%. A synthesis scheme of Step 1 is shown in (c-1) given below.
Quantity
32 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
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ether acetate
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34 g
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four
Name
ether acetate
Quantity
1.2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A preferred example is the use of 3-(2-propenyl)-N-trimethylsilylmethylcarbazole as the polymerizable monomer in a photoresist. 3-Bromocarbazole is prepared by treating carbazole in pyridine with a solution of bromine in pyridine. The purified product is converted to the N-trimethylsilylmethyl derivative by sequential treatment in tetrahydrofuran with sodium hydride and chloromethyltrimethylsilane, followed by refluxing. The purified product is treated with n-butyllithium, acetone, and worked up to give an intermediate alcohol, which is converted to 3(2-propenyl)-N-trimethylsilylmethylcarbazole by treatment with thionyl chloride in pyridine at 50° C. The product is purified by column chromatography to give a very viscous liquid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-(2-propenyl)-N-trimethylsilylmethylcarbazole
Quantity
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Reaction Step Three
Quantity
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Quantity
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Type
solvent
Reaction Step Three
[Compound]
Name
N-trimethylsilylmethyl
Quantity
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Type
reactant
Reaction Step Four
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reactant
Reaction Step Five
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

NBS (12.77 g, 71.8 mmol) in DMF was added to 9H-carbazole (12 g, 71.8 mmol) in 200 mL at 0° C. dropwise. The reaction was monitored by HPLC. After 2 h, HPLC indicated 76% of desired product and 6% of dibrominated compound. The reaction was quenched by adding 500 mL of ice water. The internal temperature was controlled to be lower than 10° C. The precipitate formed was collected by filtration. The solid was stirred in 400 mL of warm methanol. (˜40° C.). The solid was collected by filtration. The solid was dissolved in 150 mL of DCM. 200 mL of methanol was added. The DCM was boiled off. The solvent level was down to 150 mL. The slurry was stirred at room temperature overnight. The solid was collected by filtration. 9 g (51% yield) of solid was collected.
Name
Quantity
12.77 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
dibrominated compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Synthesis routes and methods IV

Procedure details

A 250 ml, three-necked, round bottom flask was fitted with mechanical stirrer, addition funnel and reflux condenser (with drying tube). To the flask was added 16.7 g (0.10 mole) of carbazole and 100 ml of pyridine. The resulting mixture was stirred at 0° C. and 17.7 g (0.12 mole) of bromine was added dropwise over a period of 35 min. After stirring at 0° C. for an additional 1 hr, the resulting red mixture was poured into 600 ml of 3 N--HCl solution. The resulting precipitate was collected by filtration, washed with 200 ml of water, twice with 100 ml portions of 5% NaOH solution, and three times with 250 ml portions of water. The crude product was dissolved in 1500 ml of ether and dried over magnesium sulfate. Concentration of the ethereal solution gave 22.7 g (85% yield) of powder, m.p. 179°-183° C. Recrystallization three times from methanol gave 8.7 g of the desired product, m.p. 200°-201° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
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17.7 g
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Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-9H-carbazole
Reactant of Route 2
3-bromo-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-bromo-9H-carbazole
Reactant of Route 4
3-bromo-9H-carbazole
Reactant of Route 5
3-bromo-9H-carbazole
Reactant of Route 6
3-bromo-9H-carbazole

Citations

For This Compound
104
Citations
MB Ponce, FM Cabrerizo, SM Bonesi… - Helvetica chimica …, 2006 - Wiley Online Library
… A similar conclusion was previously reported for 9Hcarbazole, 3-bromo-9H-carbazole, and 3,6-dibromo-9H-carbazole [26a]. It is noteworthy to mention that the bromocarbazole …
Number of citations: 22 onlinelibrary.wiley.com
K Dabrovolskas, I Jonuškienė, S Sutkuvienė… - Chemija, 2020 - lmaleidykla.lt
Seven compounds were synthesized by known methods, and their antibacterial activity was evaluated against Bacillus subtilis and Escherichia coli using a disk diffusion method. …
Number of citations: 7 www.lmaleidykla.lt
PM Huang, XC Wang - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C19H14BrN, was synthesized by the N-alkylation of (chloromethyl) benzene with 3-bromo-9H-carbazole. The carbazole ring system is essentially planar (rms …
Number of citations: 8 scripts.iucr.org
M Kim, JY Lee - Organic Electronics, 2013 - Elsevier
… of carbazole at 3- and 6-positions, yielding 3-bromo-9H-carbazole or 3,6-dibromo-9H-carbazole [8]… In addition to 3-bromo-9H-carbazole and 3,6-dibromo-9H-carbazole, 2,7-dibromo-9H-…
Number of citations: 27 www.sciencedirect.com
J Ha Park, TW Koh, Y Do… - Journal of Polymer …, 2012 - Wiley Online Library
… Ullmann coupling reaction between 3-bromocarbazole and 3a gave the key intermediate 9-[3-(9H-carbazol-9-yl)phenyl]-3-bromo-9H-carbazole (3). Lithiation of 1−3 with 2 equiv of tert-…
Number of citations: 22 onlinelibrary.wiley.com
H Fromme, W Mi, T Lahrz, M Kraft… - Science of the Total …, 2018 - Elsevier
… The native standards, including 9H-carbazole, 2-bromo-9H-carbazole, 3-bromo-9H-carbazole, and 3,6-dibromo-9H-carbazole, were obtained from AK Scientific (purity > 98.7%, Union …
Number of citations: 53 www.sciencedirect.com
C Liu, J Chen, C Xu, H Hao, B Xu, D Hu, G Shi, Z Chi - Dyes and Pigments, 2020 - Elsevier
… To a solution of 3-bromo-9H-carbazole (or 3,6-dibromo-9H-carbazole, 3.37 mmol) in tetrahydrofuran (THF) (15 mL), NaH (0.162 g, 6.732 mmol) was added at 0 C under ice bath and …
Number of citations: 8 www.sciencedirect.com
CF Wang - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
… 3-Bromo-9H-carbazole (1.0 g, 4 mmol) was added and the mixture stirred for a further 40 min. A solution of 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) in dimethylformamide (5 …
Number of citations: 7 scripts.iucr.org
D Ma, HQ Xie, W Zhang, Q Xue, X Liu, L Xu… - Science of the total …, 2019 - Elsevier
… -tribromo-9H-carbazole >1,3,6,8-tetrachloro-9H-carbazole >1,3,6,8-tetrabromo-9H-carbazole >1-bromo-3,6-dichloro-9H-carbazole >3,6-dibromo-9H-carbazole >3-bromo-9H-carbazole …
Number of citations: 30 www.sciencedirect.com
ZD Xiao, T Pan, DW Yang - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… 3-Bromo-9H-carbazole (1.0 g, 4 mmol) was added and the mixture stirred for a further 40 min. A solution of 1-(chloromethyl)-4-chlorobenzene (0.97 g, 6 mmol) in dimethylformamide (5 …
Number of citations: 7 scripts.iucr.org

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